3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Overview
Description
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a chemical compound with the molecular weight of 340.23 . It is stored at a temperature of 2-8°C . This compound is a valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The IUPAC name of this compound is 2-(3-(benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-12-9-13-17(18(16)22-5)23-14-15-10-7-6-8-11-15/h6-13H,14H2,1-5H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 340.23 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Benzoxaboroles – Old Compounds with New Applications Benzoxaboroles, derivatives of phenylboronic acids, have been explored for over 50 years but gained recent interest due to their exceptional properties and versatile applications. Beyond serving as building blocks and protecting groups in organic synthesis, some exhibit biological activity and are under clinical trials. They also bind hydroxyl compounds, enabling applications as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Analytical Methods in Determining Antioxidant Activity The study of antioxidants, which are crucial across various fields including food engineering and medicine, has led to the development of several tests for determining antioxidant activity. These include both chemical reactions-based and electrochemical (bio)sensors-based methods. Phenylboronic acids and derivatives, by extension, find applications in such studies due to their chemical properties (Munteanu & Apetrei, 2021).
Recent Progress in Electrochemical Biosensors Phenylboronic acid (PBA) and its derivatives have been extensively used in developing electrochemical biosensors, particularly for glucose sensing due to their selective binding to diols. These biosensors utilize PBA-modified electrodes for voltammetric and potentiometric glucose sensing, highlighting the compound's relevance in medical diagnostics and monitoring (Anzai, 2016).
Biotechnological Routes Based on Lactic Acid Production Lactic acid serves as a key feedstock for biodegradable polymers and is seen as a cornerstone for green chemistry. From lactic acid, various valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester can be produced through both chemical and biotechnological routes. This underscores the potential of boronic acid derivatives in facilitating or enhancing these production processes (Gao, Ma, & Xu, 2011).
Applications of Redox Mediators in Organic Pollutants Treatment The use of enzymes, enhanced by redox mediators, in the treatment of organic pollutants in wastewater showcases an important application area. These redox mediators significantly improve the efficiency and range of substrates for degradation, indicating a role for boronic acid derivatives in environmental remediation efforts (Husain & Husain, 2007).
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon–carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The mode of action of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester participates in a transmetalation process with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. The boronic ester, being nucleophilic, is then transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura reaction, the compound contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of hydrolysis of phenylboronic pinacol esters . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can also impact the compound’s action in the Suzuki–Miyaura reaction .
Safety and Hazards
Properties
IUPAC Name |
2-(2-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-12-9-13-17(18(16)22-5)23-14-15-10-7-6-8-11-15/h6-13H,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBISNYOHDIAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136685 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-22-3 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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